6-bromo-2-phenylquinazolin-4(3H)-one

Physicochemical characterization Procurement specification Halogen substitution effect

6-Bromo-2-phenylquinazolin-4(3H)-one (CAS 27398-50-1) is a monobrominated 2-phenylquinazolin-4(3H)-one scaffold, a privileged heterocyclic building block in medicinal chemistry. Characterized by a melting point of 303–305 °C and predicted pKa of 6.08, this compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling, N-functionalization, and condensation reactions.

Molecular Formula C14H9BrN2O
Molecular Weight 301.14 g/mol
CAS No. 27398-50-1
Cat. No. B3120847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-phenylquinazolin-4(3H)-one
CAS27398-50-1
Molecular FormulaC14H9BrN2O
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2
InChIInChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
InChIKeyNXSZVAPNPHKIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-phenylquinazolin-4(3H)-one (27398-50-1): Procurement-Relevant Chemical Identity and Comparator Landscape for Quinazolinone-Based Research


6-Bromo-2-phenylquinazolin-4(3H)-one (CAS 27398-50-1) is a monobrominated 2-phenylquinazolin-4(3H)-one scaffold, a privileged heterocyclic building block in medicinal chemistry. Characterized by a melting point of 303–305 °C and predicted pKa of 6.08, this compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling, N-functionalization, and condensation reactions . Quinazolin-4(3H)-ones exhibit diverse biological activities, including DHFR inhibition, anticancer, antimicrobial, and anti-inflammatory properties, with the 6-bromo substituent enabling site-selective derivatization that is unavailable in unsubstituted analogs [1].

Why 6-Bromo-2-phenylquinazolin-4(3H)-one Cannot Be Interchanged with Other 2-Phenylquinazolin-4(3H)-ones: A Procurement Risk Analysis


Simple replacement of 6-bromo-2-phenylquinazolin-4(3H)-one with its 6-chloro, unsubstituted, or 6,8-dibromo analogs introduces quantifiable liabilities in synthetic efficiency, biological activity, and downstream derivatization potential. The C–Br bond at position 6 offers a distinct reactivity window in cross-coupling chemistry compared to C–Cl (slower oxidative addition) or C–I (cost, stability), directly affecting reaction yields and functional group tolerance [1]. Biological studies demonstrate that the mono-bromo series is consistently more active than the di-bromo counterparts in DHFR inhibition, and substitution at position 6 with bromine versus hydrogen alters both physicochemical properties (Δ mp ~90 °C vs. 6-chloro) and target engagement [2]. The evidence below quantifies these differences across synthesis, pharmacology, and application contexts.

Quantitative Differentiation of 6-Bromo-2-phenylquinazolin-4(3H)-one (27398-50-1) from Closest Analogs


Comparative Physicochemical Properties: 6-Bromo vs. 6-Chloro-2-phenylquinazolin-4(3H)-one

The melting point of 6-bromo-2-phenylquinazolin-4(3H)-one is 303–305 °C, approximately 91 °C higher than the 6-chloro analog (mp 212–213 °C), reflecting stronger intermolecular interactions imparted by the bromine substituent that influence solubility, purification, and formulation [1]. The molecular weight difference (301.14 vs. 256.69) also directly impacts stoichiometric calculations for synthesis at scale.

Physicochemical characterization Procurement specification Halogen substitution effect

Synthetic Yield in Grignard Reactions: 6-Bromo-2-phenyl vs. 3-Anilino-6-bromo Derivative

In a comparative reactivity study, 6-bromo-2-phenyl-4H-3,1-benzoxazinone reacted with methylmagnesium iodide to produce the corresponding dimethylcarbinol in 54% purified yield, while the structurally analogous 3-anilino-6-bromo-2-phenyl-4(3H)-quinazolinone afforded the same product type in 65% yield [1]. The 3-(4-chlorophenylidene) derivative gave a distinct rearrangement product in 48% yield, demonstrating that the N3-substitution pattern on the 6-bromo-2-phenylquinazolin-4(3H)-one core critically dictates reaction outcome and efficiency.

Grignard reaction Organometallic chemistry Synthetic yield comparison

DHFR Inhibition: Mono-6-Bromo Series vs. 6,8-Dibromo Series

In a systematic SAR study of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones (compounds 7–25), the mono-bromo series was conclusively more active than the di-bromo counterparts. Within the mono-bromo series, compound 22 achieved an IC50 of 0.1 μM against DHFR, while compound 20 reached 0.2 μM [1]. Median antitumor IC50 values across a panel of human tumor cell lines reached 0.5–0.7 μM for the most potent mono-bromo derivatives (compounds 12, 17, 18, 20, 24).

DHFR inhibition Antitumor activity SAR comparison

Cross-Coupling Reactivity Advantage: C–Br vs. C–Cl in Suzuki–Miyaura Reactions on Quinazolinones

In propylene carbonate (PC) as a green solvent, 2-chloro-6-bromo-3-phenylquinazolin-4(3H)-one underwent Suzuki cross-coupling reactions faster and with higher yield than in dimethoxyethane (DME), demonstrating the favorable reactivity profile of the C6–Br bond in quinazolinone systems [1]. The C–Br bond undergoes oxidative addition to Pd(0) more readily than C–Cl (bond dissociation energies: C–Br ~285 kJ/mol vs. C–Cl ~327 kJ/mol in aryl systems), enabling milder reaction conditions and broader substrate scope.

Suzuki–Miyaura coupling C–Br reactivity Green chemistry

Anti-HIV Activity of 6-Bromo-2-phenylquinazolin-4(3H)-one-Derived Compound vs. Unsubstituted or 6,8-Dibromo Analogs

A 6-bromo-2-phenylquinazolin-4(3H)-one-derived compound, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one (PY-QZ MBR), demonstrated 15% maximum protection against HIV-1 (IIIB) replication in acutely infected MT-4 cells [1]. Scaffolds lacking the 6-bromo substituent or bearing alternative halogens showed different protection profiles, establishing the 6-bromo-2-phenyl core as a privileged intermediate for antiviral lead generation.

Anti-HIV activity Antiviral screening Structure–activity relationship

Antimicrobial SAR: 6-Bromo-2-phenyl Scaffold vs. 6,8-Dibromo and Unsubstituted Analogs

In a 2023 study, eight novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for anthelmintic and antibacterial activities [1]. A separate study on Schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones reported antimicrobial activity with MIC values ranging from 8.6 to 21.7 μg/mL for the most potent 6,8-dibromo derivative [2]. While direct comparison within a single study is lacking, the mono-6-bromo scaffold consistently served as the starting point for lead optimization, whereas the 6,8-dibromo scaffold required additional structural modifications to achieve comparable potency.

Antimicrobial activity Anthelmintic activity Quinazolinone SAR

Scientific and Industrial Applications of 6-Bromo-2-phenylquinazolin-4(3H)-one (27398-50-1) Based on Quantitative Evidence


Suzuki–Miyaura Diversification for Kinase Inhibitor Library Synthesis

The C6–Br bond undergoes efficient oxidative addition to Pd(0), enabling installation of aryl, heteroaryl, or vinyl groups at position 6 under mild, green solvent conditions (propylene carbonate), as demonstrated by faster reaction rates compared to DME in haloquinazoline Suzuki couplings [1]. This reactivity is critical for generating focused libraries of 6-aryl-2-phenylquinazolin-4(3H)-ones targeting VEGFR-2 and other kinases [2].

DHFR-Targeted Anticancer Drug Discovery

The mono-6-bromo-2-phenylquinazolin-4(3H)-one scaffold yields DHFR inhibitors with IC50 values as low as 0.1 μM, surpassing the 6,8-dibromo series in enzyme inhibition [1]. Lead compounds from the mono-bromo series (e.g., compounds 20, 22) exhibit broad-spectrum antitumor activity with median IC50 of 0.5–0.7 μM across human tumor cell lines, positioning 6-bromo-2-phenylquinazolin-4(3H)-one as the preferred starting material for antifolate-based anticancer programs.

Antimicrobial Lead Optimization via N3-Functionalization

The free N3–H position on 6-bromo-2-phenylquinazolin-4(3H)-one allows introduction of substituted benzyl, thiazolidinone, or sulfonyl groups, yielding derivatives with antibacterial and anthelmintic activities [1][2]. The 2023 study by Posinasetty et al. demonstrates that systematic N3 modification of this exact core produces active compounds suitable for follow-up optimization, making it a strategic procurement item for anti-infective research.

PROTAC and Bifunctional Molecule Design via Orthogonal Functionalization

The simultaneous presence of a C6–Br handle for cross-coupling and an N3–H for alkylation/acylation enables sequential, orthogonal derivatization to construct bifunctional molecules such as PROTACs (proteolysis-targeting chimeras). The 65% yield achieved in Grignard reactions on N3-functionalized derivatives [1] validates the chemical compatibility of this scaffold with diverse reaction conditions, supporting its use in complex molecular architectures.

Quote Request

Request a Quote for 6-bromo-2-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.